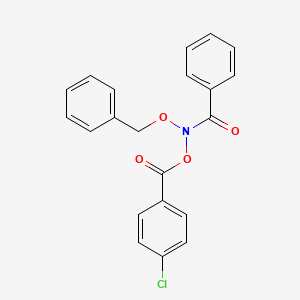
Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the 4-Chlorobenzoyl Group: This step involves the acylation of the benzamide core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Addition of the Phenylmethoxy Group: The final step is the etherification of the amide nitrogen with phenylmethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Use as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzoyl and phenylmethoxy groups may enhance binding affinity or selectivity towards certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, used widely in medicinal chemistry.
N-(4-chlorobenzoyl)benzamide: Similar structure but lacks the phenylmethoxy group.
N-(phenylmethoxy)benzamide: Similar structure but lacks the 4-chlorobenzoyl group.
Uniqueness
Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both the 4-chlorobenzoyl and phenylmethoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
220168-45-6 |
|---|---|
Fórmula molecular |
C21H16ClNO4 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
[benzoyl(phenylmethoxy)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16ClNO4/c22-19-13-11-18(12-14-19)21(25)27-23(20(24)17-9-5-2-6-10-17)26-15-16-7-3-1-4-8-16/h1-14H,15H2 |
Clave InChI |
CUYGAWYEFLAINT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


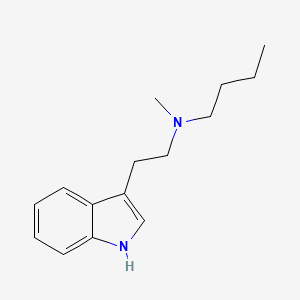
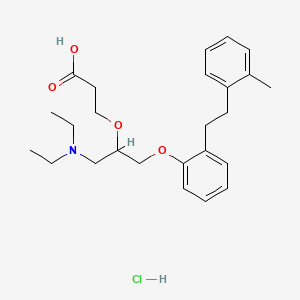
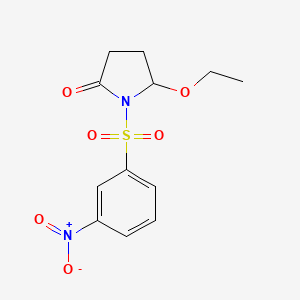
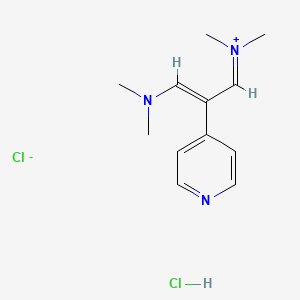
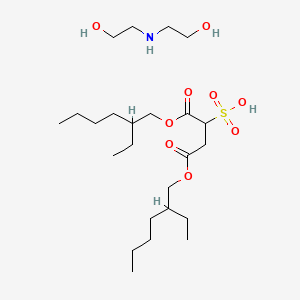

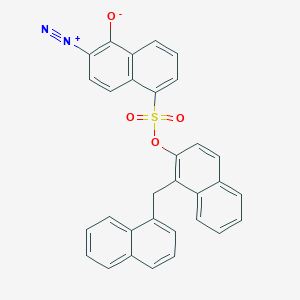
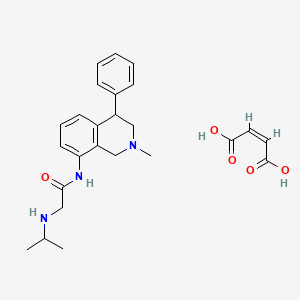
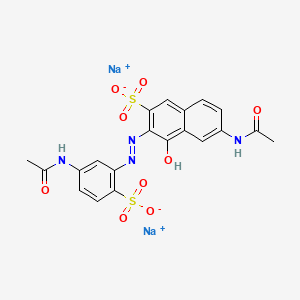
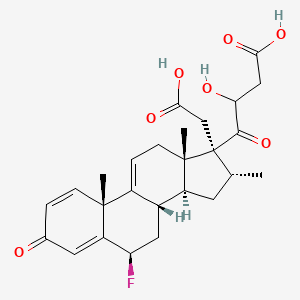
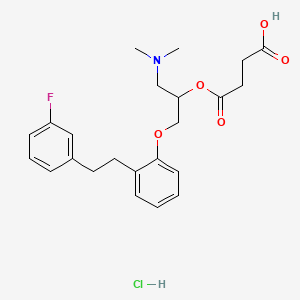

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

